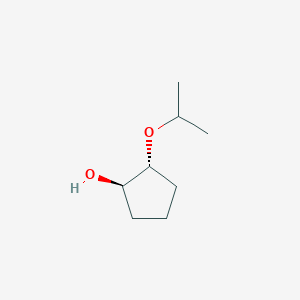

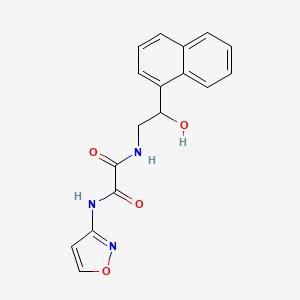

![molecular formula C14H16N2O B2988926 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338675-56-1](/img/structure/B2988926.png)

6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,9-Dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (DMTN) is a synthetic organic compound belonging to the class of 1,6-naphthyridines. It is a member of the naphthyridine family of heterocyclic compounds, and is a structural analog of benzodiazepines. DMTN has been studied for its potential therapeutic applications, particularly in the area of neurodegenerative diseases and cancer.

Aplicaciones Científicas De Investigación

Green Chemistry and Synthesis

A study by Kamalifar & Kiyani (2019) outlines the green synthesis of heterocyclic compounds related to 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. This approach emphasizes eco-friendly practices, using ethanol as a reaction medium and avoiding catalysts to align with green chemistry principles. It demonstrates simplicity, structural diversity, non-toxic solvents, and cost-effectiveness, important in synthesizing such compounds (Kamalifar & Kiyani, 2019).

Chemical Transformations

Voskressensky et al. (2005) explored transformations of tetrahydrobenzo[b][1,6]naphthyridines under the action of dimethyl acetylene dicarboxylate. This study contributes to understanding the chemical behavior and potential reactions of 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one derivatives, providing insights into their versatile chemical transformations (Voskressensky et al., 2005).

Catalytic Applications

Research by Zolfigol et al. (2016) shows the use of a nanostructured molten salt catalyst in synthesizing tetrahydrobenzo[b]pyrans derivatives, a process closely related to the synthesis pathways of 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. This work highlights advancements in catalyst design and its application in synthesizing complex heterocyclic compounds (Zolfigol, Yarie, & Baghery, 2016).

Microwave-Assisted Synthesis

Mane et al. (2019) developed a microwave-assisted synthesis method for tetrahydrobenzo[α]xanthen-11-ones, related to the target compound. This method offers rapid synthesis with high yields, demonstrating an innovative approach to synthesizing complex molecules like 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (Mane et al., 2019).

Anticancer Research

Several studies have explored the anticancer properties of compounds structurally related to 6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. For instance, research by Lukka et al. (2012) on benzonaphthyridine derivatives, which share structural similarities, demonstrates significant potential in anticancer applications, highlighting the relevance of such compounds in medicinal chemistry (Lukka, Paxton, Kestell, & Baguley, 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit cytotoxic activity, suggesting potential targets within cancer cells .

Mode of Action

It’s suggested that the existence of the 5,6-dimethyl-benzimidazole ring and substitution of the imidazolyl-3-position with a 2-naphthylmethyl or 4-methylbenzyl group were vital for modulating cytotoxic activity .

Biochemical Pathways

Given its potential cytotoxic activity, it may be inferred that it could interfere with pathways essential for cell proliferation and survival .

Result of Action

The compound has been suggested to exhibit cytotoxic activities selectively against certain types of cancer cells .

Propiedades

IUPAC Name |

6,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-8-3-4-9(2)13-12(8)14(17)10-7-15-6-5-11(10)16-13/h3-4,15H,5-7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVHWIMGSGCCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)NC3=C(C2=O)CNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

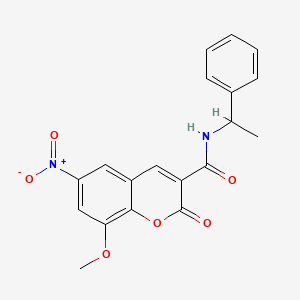

![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)

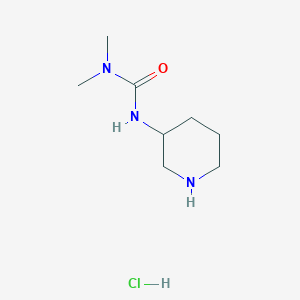

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988846.png)

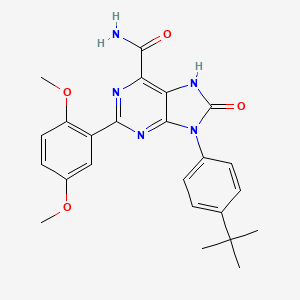

![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)

![N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988861.png)

![N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2988862.png)

![N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2988866.png)